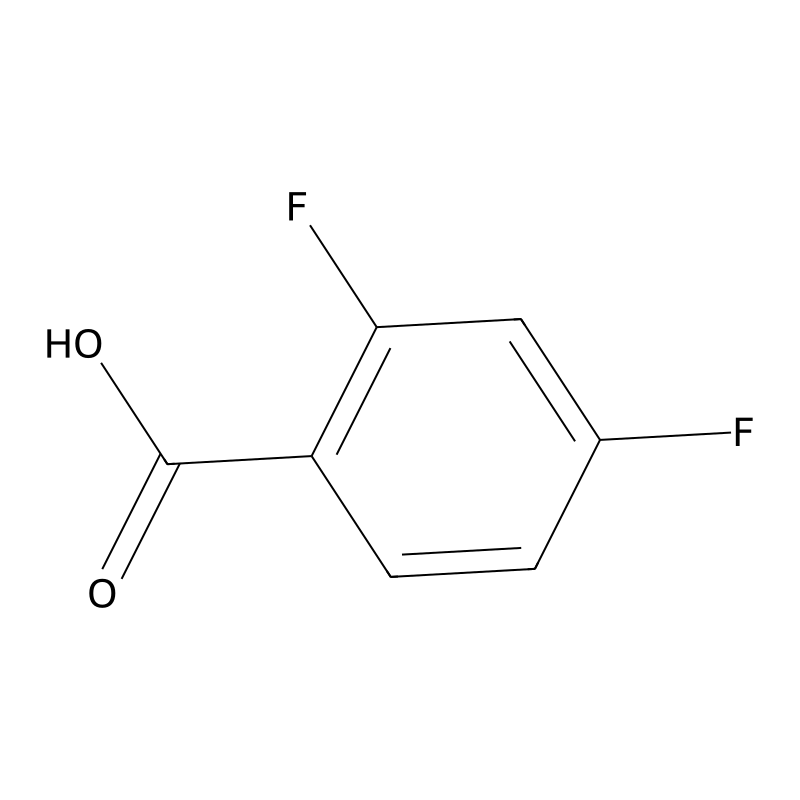

2,4-Difluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4-Difluorobenzoic acid is a highly versatile, fluorinated aromatic carboxylic acid characterized by a melting point of 186–190 °C and excellent thermal stability. As a critical building block in pharmaceutical manufacturing and materials science, it provides a precise balance of electron-withdrawing effects and steric accessibility. Industrially, it is prioritized as a primary intermediate for the synthesis of fluoroquinolone antibiotics, topoisomerase inhibitors, and highly sensitive luminescent metal-organic frameworks (MOFs) [1]. Its specific substitution pattern ensures predictable reactivity in cross-coupling and nucleophilic aromatic substitution (SNAr) workflows, making it a highly reliable precursor for scale-up operations where purity, yield, and regiospecificity are paramount.

Substituting 2,4-difluorobenzoic acid with closely related isomers or chlorinated analogs fundamentally disrupts synthetic efficiency and product profiles. For instance, utilizing 2,6-difluorobenzoic acid introduces dual ortho-fluoro activation and a significantly lower pKa (2.85 vs. 3.21), which frequently leads to unwanted disubstitution and poor yields in directed ortho-metalation or SNAr reactions[1]. Conversely, substituting with 2,4-dichlorobenzoic acid reduces the efficiency of transition-metal-catalyzed cross-couplings and increases the toxicity profile of the intermediate [2]. Procurement decisions must prioritize the exact 2,4-difluoro substitution to maintain regiospecificity, optimize catalytic turnover, and prevent costly downstream purification bottlenecks.

Yield Optimization in Metal-Free SNAr Reactions

In the metal-free, acid-catalyzed synthesis of anthranilic acid derivatives, 2,4-difluorobenzoic acid demonstrates superior regiospecificity and conversion efficiency compared to its 2,6-difluoro isomer [1].

| Evidence Dimension | Product Yield (Anthranilic acid derivatives) |

| Target Compound Data | 78–81% yield (monosubstitution) |

| Comparator Or Baseline | 2,6-difluorobenzoic acid (Low yield, highly prone to disubstitution) |

| Quantified Difference | Significant yield increase with strict regiocontrol |

| Conditions | Carbodiimide insertion via SNAr reaction conditions |

Ensures high-yield, scalable production of pharmaceutical intermediates without the need for complex purification to remove disubstituted byproducts.

Efficiency in Cu(II)-Catalyzed C-H Activation and Amidation

When utilized as a starting material in 2-pyridone-directed, Cu(II)-catalyzed C-H activation for cross-coupling, 2,4-difluorobenzoic acid outperforms its chlorinated counterpart, 2,4-dichlorobenzoic acid, in overall isolated yield [1].

| Evidence Dimension | Isolated Yield (Benzamide formation) |

| Target Compound Data | 88% yield |

| Comparator Or Baseline | 2,4-dichlorobenzoic acid (80% yield) |

| Quantified Difference | +8% absolute yield improvement |

| Conditions | Cu(OAc)2·H2O catalyst, 100 °C, DMSO |

Higher catalytic turnover and conversion rates directly reduce raw material waste and improve the economics of API manufacturing.

Acidity Control for Balanced Reactivity

The pKa of 2,4-difluorobenzoic acid is highly optimized for controlled ionization during synthesis, sitting predictably higher than the heavily ionized 2,6-difluoro isomer [1].

| Evidence Dimension | pKa (Acidity) |

| Target Compound Data | 3.21 |

| Comparator Or Baseline | 2,6-difluorobenzoic acid (2.85) |

| Quantified Difference | +0.36 pKa units (less acidic) |

| Conditions | Standard aqueous conditions |

The intermediate acidity prevents excessive ionization that can hinder nucleophilic attack, ensuring predictable solubility and reaction kinetics.

Toxicity and Environmental Handling Profile

Compared to chlorinated benzoic acids, 2,4-difluorobenzoic acid exhibits a significantly lower toxicity profile, closely mirroring the baseline safety of un-substituted benzoic acid [1].

| Evidence Dimension | Aquatic Toxicity / Hazard Rank |

| Target Compound Data | Low to moderate toxicity (similar to benzoic acid) |

| Comparator Or Baseline | Chlorinated benzoic acids (Significantly higher toxicity) |

| Quantified Difference | Reduced environmental and occupational hazard |

| Conditions | Standard ecotoxicity assays (e.g., algae biomass exposure) |

Lowers occupational exposure risks and reduces the regulatory and financial burden of waste disposal in large-scale industrial operations.

Synthesis of Fluoroquinolone and Topoisomerase Inhibitors

Directly leveraging its optimized pKa and SNAr reactivity, 2,4-difluorobenzoic acid is the preferred precursor for synthesizing N1-substituted fluoroquinolones and novel topoisomerase I/II inhibitors, where strict regiocontrol is required to avoid isomeric impurities[1].

Metal-Free Production of Anthranilic Acid Derivatives

Due to its resistance to unwanted disubstitution compared to the 2,6-difluoro isomer, this compound is ideal for the scalable, metal-free synthesis of fluorescent o-aminobenzoates and critical pharmaceutical intermediates [2].

Ligand Design for Luminescent Lanthanide MOFs

The specific electron-withdrawing profile of the 2,4-difluoro substitution makes it an exceptional ligand for sensitizing Tb/Eu co-doped metal-organic frameworks, enabling high-sensitivity luminescence sensing for clinical biomarkers [3].

Conservative Groundwater Tracing

Benefiting from its low toxicity profile and environmental stability, 2,4-difluorobenzoic acid is procured for large-scale hydrological tracing, outperforming chlorinated analogs in safety and regulatory compliance [4].

References

- [1] Journal of Medicinal Chemistry. 'A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl) Group'.

- [2] Organic Letters. 'Metal-Free, Acid-Catalyzed ortho-Directed Synthesis of Anthranilic Acid Derivatives Using Carbodiimides'.

- [3] Coordination Chemistry Reviews. 'Advanced luminescent metal-organic framework (MOF) sensors'.

- [4] IAEA. 'Evaluation of Fluorinated Organic Acids as Conservative Tracers'.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant